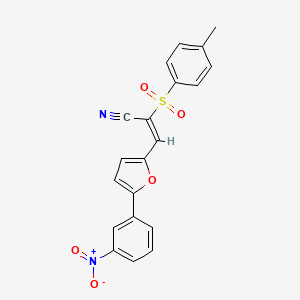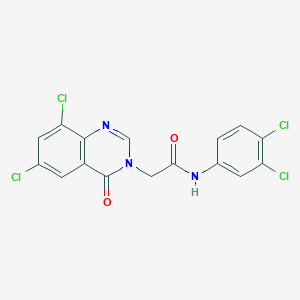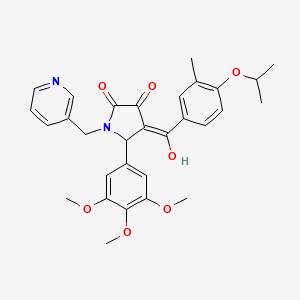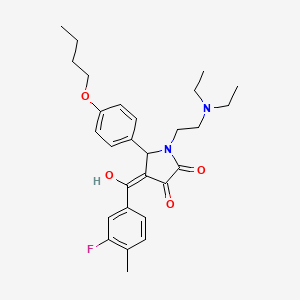
5-(4-Butoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(4-Butoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one” is a synthetic organic compound that belongs to the class of pyrrolones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a combination of butoxyphenyl, diethylaminoethyl, fluoro-methylbenzoyl, and hydroxy groups, suggests it may have interesting pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-Butoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The butoxyphenyl, diethylaminoethyl, and fluoro-methylbenzoyl groups can be introduced through various substitution reactions, often using reagents like alkyl halides, amines, and acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group in the fluoro-methylbenzoyl moiety can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential as a pharmacological agent. Its various functional groups suggest it could interact with biological targets in interesting ways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of “5-(4-Butoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
Signal Transduction Pathways: The compound might affect various signaling pathways within cells, leading to changes in cellular behavior.
類似化合物との比較
Similar Compounds
- 5-(4-Methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 5-(4-Butoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Uniqueness
The uniqueness of “5-(4-Butoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
特性
CAS番号 |
618074-20-7 |
|---|---|
分子式 |
C28H35FN2O4 |
分子量 |
482.6 g/mol |
IUPAC名 |
(4E)-5-(4-butoxyphenyl)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H35FN2O4/c1-5-8-17-35-22-13-11-20(12-14-22)25-24(26(32)21-10-9-19(4)23(29)18-21)27(33)28(34)31(25)16-15-30(6-2)7-3/h9-14,18,25,32H,5-8,15-17H2,1-4H3/b26-24+ |
InChIキー |
RIXMULOPPZFFAF-SHHOIMCASA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2CCN(CC)CC |
正規SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2CCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011208.png)
![11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011214.png)

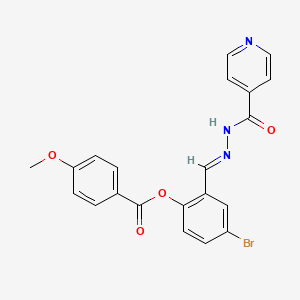
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12011231.png)
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12011252.png)
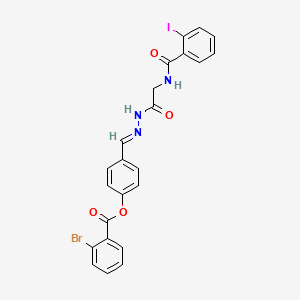
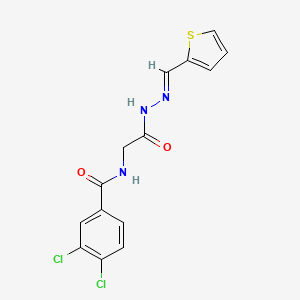
![1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro-](/img/structure/B12011266.png)
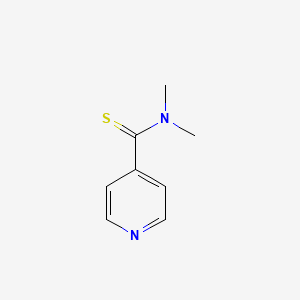
![[4-bromo-2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011268.png)
